1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride
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Overview
Description
1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H6FNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride typically involves the reaction of 5-fluoropyridine with ethanone under specific conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, and at controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
- 1-(3,5-Difluoropyridin-2-yl)ethanone
- 1-(5-Fluoropyridin-2-yl)butane-1,3-dione
- 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of additional fluorine atoms or different alkyl chains can significantly alter their chemical properties and reactivity, making each compound unique in its applications and behavior .
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNPCCWOCZIAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-77-4 |
Source
|
Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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